2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin

Description

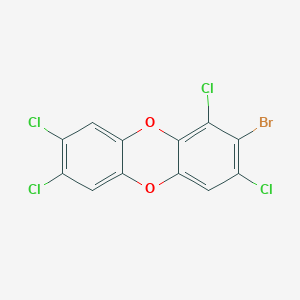

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3BrCl4O2/c13-10-6(16)3-9-12(11(10)17)19-8-2-5(15)4(14)1-7(8)18-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJLHLVWECBHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3BrCl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927100 | |

| Record name | 2-Bromo-1,3,7,8-tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131167-13-0 | |

| Record name | 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,3,7,8-tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin typically involves the bromination of 1,3,7,8-tetrachlorodibenzo-p-dioxin. This can be achieved through the reaction of 1,3,7,8-tetrachlorodibenzo-p-dioxin with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.

Industrial Production Methods: Industrial production of 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin is not common due to its toxicological properties. it can be produced as a by-product during the manufacture of other halogenated aromatic compounds, particularly in processes involving chlorination and bromination.

Types of Reactions:

Oxidation: 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or brominated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Less halogenated derivatives.

Substitution: Compounds with substituted functional groups in place of halogen atoms.

Scientific Research Applications

Toxicological Research

BrTCDD is primarily used in toxicological studies to understand the mechanisms of action of dioxins and their effects on human health and the environment. Its structure allows researchers to investigate how bromination alters the toxicity and biological activity compared to TCDD.

Case Studies

- Case Study 1 : A study on the effects of BrTCDD on liver enzyme activity demonstrated significant increases in EROD (ethoxyresorufin-O-deethylase) activity in exposed animal models, indicating its potential as a more potent inducer of hepatic enzymes compared to TCDD .

- Case Study 2 : In vitro studies using human adrenocortical carcinoma cells showed that BrTCDD significantly upregulated the expression of CYP enzymes involved in steroid metabolism, suggesting implications for endocrine disruption .

Environmental Applications

BrTCDD's environmental impact is also a significant area of study. Its persistence and bioaccumulation potential raise concerns about its presence in ecosystems.

Environmental Monitoring

BrTCDD is utilized as a marker for monitoring pollution levels in contaminated sites. Its detection can indicate the presence of other harmful dioxins and inform remediation efforts.

Ecotoxicological Assessments

Research has demonstrated that BrTCDD affects aquatic organisms similarly to TCDD, leading to developmental and reproductive toxicity in fish species. This has implications for assessing risks associated with contaminated water bodies .

Pharmacological Research

While BrTCDD does not have known commercial applications, its role as a research chemical has been explored in pharmacology.

Drug Development

BrTCDD is studied for its potential effects on drug metabolism and interactions due to its influence on cytochrome P450 enzymes. Understanding these interactions can aid in developing safer pharmaceuticals by predicting adverse reactions related to dioxin exposure .

Cancer Research

BrTCDD's carcinogenic potential is being investigated in various cancer models. Studies suggest that it may enhance tumor growth through mechanisms involving oxidative stress and inflammatory pathways .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Toxicological Research | Investigating mechanisms of dioxin toxicity | Induces CYP enzymes; higher potency than TCDD |

| Environmental Monitoring | Used as a marker for pollution levels | Indicates presence of harmful dioxins |

| Ecotoxicological Assessments | Evaluating effects on aquatic life | Causes developmental and reproductive toxicity |

| Pharmacological Research | Studying drug metabolism interactions | Affects cytochrome P450 activity |

| Cancer Research | Exploring carcinogenic potential | Enhances tumor growth via oxidative stress pathways |

Mechanism of Action

The toxicological effects of 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species, disruption of cellular processes, and potential carcinogenic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

The following table summarizes key structural analogs of 2-Br-1,3,7,8-Cl₄CDD and their halogen substitution patterns:

Key Observations :

Toxicity and Receptor Binding

Toxicity equivalence factors (TEFs) for dioxins are based on their ability to activate the AhR pathway. While TCDD has a TEF of 1.0, mixed halogenated compounds like 2-Br-1,3,7,8-Cl₄CDD lack validated TEFs due to insufficient toxicological data .

Table: Comparative AhR Binding Affinities and Toxic Effects

*Relative to TCDD.

Key Findings :

Environmental Persistence and Bioaccumulation

Mixed halogenated dioxins like 2-Br-1,3,7,8-Cl₄CDD are less studied but share environmental persistence traits with chlorinated dioxins. Bromine’s higher electronegativity may enhance resistance to degradation, while increased lipophilicity could elevate bioaccumulation in fatty tissues .

Table: Environmental Parameters of Selected Dioxins

| Compound | Log Kow* | Half-life (Soil, years) | Bioaccumulation Factor (Fish) |

|---|---|---|---|

| TCDD | 6.8 | 9–15 | 5,000–10,000 |

| 2-Br-1,3,7,8-Cl₄CDD | Estimated ≥7.2 | Unknown | Unknown |

| 2,3-Dibromo-7,8-Cl₂CDD | 7.5 | Unknown | Unknown |

*Octanol-water partition coefficient.

Implications :

Biological Activity

2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin (BrTCDD) is a halogenated aromatic compound that belongs to the dioxin family. It is structurally related to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known environmental contaminant and toxicant. The biological activity of BrTCDD has garnered attention due to its potential health effects and mechanisms of action similar to those of TCDD.

BrTCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, BrTCDD translocates to the nucleus and influences gene expression related to xenobiotic metabolism, cell proliferation, and apoptosis. This mechanism is critical for understanding its toxicity profile.

Key Points:

- AhR Activation : BrTCDD binds to AhR, leading to alterations in the expression of various genes involved in detoxification and cellular stress responses.

- Gene Expression Changes : High doses can either upregulate or downregulate hundreds of genes, affecting processes such as immune response and tumorigenesis .

Immunotoxicity

Research indicates that BrTCDD can suppress immune function. For instance, studies have shown that exposure leads to impaired cytotoxic T lymphocyte (CTL) activity, affecting the body's ability to respond to infections and tumors .

Carcinogenic Potential

BrTCDD has been linked to various forms of cancer in animal models. For example:

- Tumor Promotion : In studies with mice, BrTCDD administration resulted in increased incidences of liver tumors when combined with known carcinogens .

- Epidemiological Evidence : Case studies suggest a correlation between exposure to dioxins and increased risks of non-Hodgkin lymphoma and soft tissue sarcomas in human populations .

Comparative Potency

BrTCDD's potency relative to TCDD has been a subject of investigation. Some studies suggest that BrTCDD may be up to three times more potent than TCDD on a weight basis in certain biological assays . This highlights the importance of evaluating BrTCDD separately from TCDD due to its unique properties.

Case Studies and Experimental Data

- Immunosuppression in Mice : Research demonstrated that mice exposed to BrTCDD showed a significant reduction in CTL activity and cytokine production (IL-2 and IFNγ) compared to control groups .

- Carcinogenesis Studies :

Data Tables

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin in environmental samples?

Gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard. Key steps include:

- Sample preparation : Use high-purity solvents (e.g., n-hexane) for extraction and cleanup with silica gel columns to remove interfering compounds .

- Isomer specificity : Employ capillary columns (e.g., DB-5MS) to resolve positional isomers, critical for distinguishing brominated/chlorinated congeners .

- Validation : Cross-reference with NIST Standard Reference Data for mass spectral confirmation .

Q. How does the bromine substitution in 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin influence its chemical stability compared to non-brominated dioxins?

Bromine atoms increase molecular weight and alter electron density, potentially enhancing resistance to thermal degradation. However, brominated dioxins may exhibit lower photolytic stability due to weaker C-Br bonds compared to C-Cl bonds. Computational modeling (e.g., DFT) is recommended to predict reactivity .

Q. What are the primary pathways for synthesizing brominated/chlorinated dioxins like 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin?

Synthesis typically involves:

- Halogenation : Sequential Ullmann coupling or nucleophilic aromatic substitution to introduce bromine and chlorine atoms at specific positions .

- Purification : Use of preparative HPLC with UV detection to isolate isomers .

Advanced Research Questions

Q. How does 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin interact with the aryl hydrocarbon receptor (AhR) compared to 2,3,7,8-TCDD?

Brominated dioxins may exhibit reduced AhR binding affinity due to steric hindrance from bromine. Methodologically:

Q. What mechanisms explain contradictory findings on cellular proliferation (e.g., astrocyte activation vs. cancer cell inhibition)?

Contradictions arise from cell-type-specific signaling:

- Pro-proliferative effects : In astrocytes, activation of Akt/STAT3/cyclin D1 pathways via ROS-dependent mechanisms .

- Anti-proliferative effects : In cancer cells (e.g., ovarian, liver), G1 arrest through AhR-mediated suppression of Wnt/β-catenin or NF-κB pathways .

- Experimental design : Use isoform-specific kinase inhibitors (e.g., LY294002 for Akt) to dissect pathways .

Q. How can metabolomics resolve variability in individual responses to 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin exposure?

- Workflow : Combine LC-MS-based untargeted metabolomics with multivariate analysis (e.g., PCA, OPLS-DA) to identify biomarkers (e.g., disrupted lipid peroxidation or tryptophan metabolism) .

- Validation : Cross-reference with transcriptomic data to link metabolic shifts to AhR activation .

Q. What novel models (e.g., organoids) improve toxicity testing for brominated dioxins?

- Intestinal organoids : Expose to 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin and monitor crypt-villus structure via immunofluorescence (e.g., Ki67 for proliferation, TUNEL for apoptosis) .

- Advantages : Recapitulate tissue complexity and intercellular signaling absent in 2D cultures .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in oxidative stress markers (e.g., ROS vs. antioxidant responses) across studies?

- Dose-dependence : Low doses may upregulate Nrf2-mediated antioxidant genes (e.g., SOD, CAT), while high doses overwhelm defenses, increasing ROS .

- Temporal analysis : Measure ROS at multiple timepoints (e.g., 6h, 24h, 48h) to capture dynamic responses .

Q. Why do toxicity equivalence factors (TEFs) for brominated dioxins remain undefined compared to chlorinated analogs?

- Data gaps : Limited in vivo toxicity data for brominated congeners. The EPA TEF framework prioritizes compounds with robust dose-response curves .

- Recommendation : Use relative potency factors (REPs) derived from in vitro assays as interim measures .

Methodological Recommendations

Q. What strategies enhance reproducibility in neurotoxicity studies of 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.